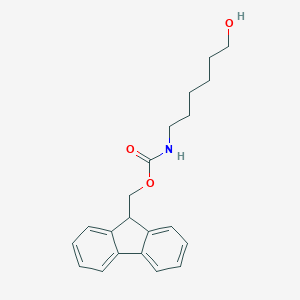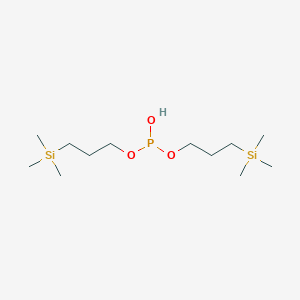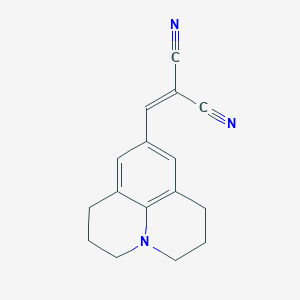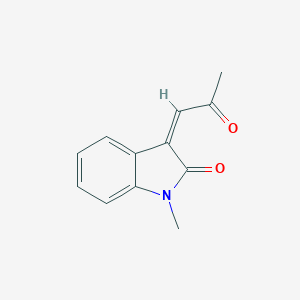
3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate, also known as BHPPMA, is a methacrylate monomer that has gained significant attention in the scientific community due to its unique properties. BHPPMA has been widely used in various fields, including biomaterials, drug delivery, and tissue engineering, due to its excellent biocompatibility, biodegradability, and hydrophilicity.
作用機序
The mechanism of action of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate is not fully understood. However, it is believed that 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate interacts with the biological environment by forming hydrogen bonds with water molecules, which results in its excellent hydrophilicity. 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate also has a high degree of flexibility, which allows it to conform to the shape of biological tissues.
Biochemical and Physiological Effects
3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has been found to have excellent biocompatibility with various cell types, including fibroblasts, osteoblasts, and endothelial cells. 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has also been found to promote cell adhesion and proliferation, which is essential for tissue regeneration. Additionally, 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has been found to have anti-inflammatory properties, which can help reduce inflammation at the site of implantation.
実験室実験の利点と制限
The advantages of using 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in lab experiments include its excellent biocompatibility, biodegradability, and hydrophilicity. Additionally, 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate can be easily synthesized, and its properties can be modified by changing the synthesis conditions. However, one limitation of using 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in lab experiments is that it can be difficult to control the rate of degradation, which can affect its performance as a scaffold material.
将来の方向性
There are several future directions for the use of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in biomedical applications. One direction is the development of new drug delivery systems using 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate. Another direction is the use of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in the development of tissue engineering scaffolds for various tissues, including bone, cartilage, and skin. Additionally, the use of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in the development of 3D printing materials for tissue engineering applications is an exciting area of research. Finally, the use of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate in the development of implantable medical devices, such as stents, is also an area of active research.
合成法
3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate is synthesized by the reaction of 3-(4-hydroxyphenoxy) benzoic acid with 2-hydroxypropyl methacrylate in the presence of a coupling agent and a catalyst. The reaction is carried out under mild conditions, and the yield of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate is high. The synthesis of 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has been optimized by various researchers to improve the yield and purity of the product.
科学的研究の応用
3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has been extensively studied for its potential use in various biomedical applications. It has been used as a coating material for medical devices, such as stents, due to its ability to prevent thrombosis and promote tissue regeneration. 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has also been used as a drug delivery system due to its ability to encapsulate drugs and release them in a controlled manner. Additionally, 3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate has been used as a scaffold material for tissue engineering due to its excellent biocompatibility and biodegradability.
特性
CAS番号 |
1823-18-3 |
|---|---|
製品名 |
3-(4-Benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate |
分子式 |
C20H20O6 |
分子量 |
356.4 g/mol |
IUPAC名 |
[3-(4-benzoyl-3-hydroxyphenoxy)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H20O6/c1-13(2)20(24)26-12-15(21)11-25-16-8-9-17(18(22)10-16)19(23)14-6-4-3-5-7-14/h3-10,15,21-22H,1,11-12H2,2H3 |
InChIキー |
FCRMARSNWJWNPW-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)O |
正規SMILES |
CC(=C)C(=O)OCC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)O |
その他のCAS番号 |
1823-18-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B162899.png)
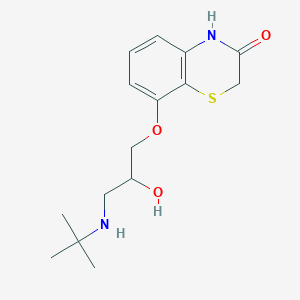
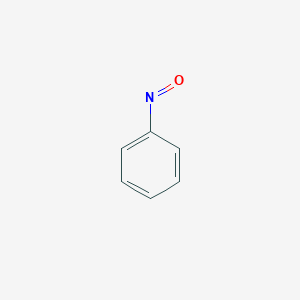
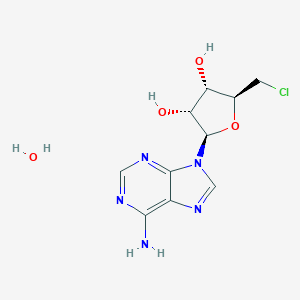
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
